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Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588 Get Quote

This technical guide provides a comprehensive overview of 3-Methoxy-4-nitrophenol, a
chemical compound of interest to researchers, scientists, and professionals in drug

development. This document details its chemical identity, synthesis, and available toxicological

data, presented in a structured format for clarity and ease of comparison.

Chemical Identity and Synonyms
3-Methoxy-4-nitrophenol is a substituted aromatic compound. A comprehensive list of its

synonyms and chemical identifiers is provided below to facilitate cross-referencing in research

and publications.
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Identifier Type Identifier Source

IUPAC Name 3-methoxy-4-nitrophenol PubChem[1]

CAS Number 16292-95-8 PubChem[1]

Molecular Formula C7H7NO4 PubChem[1]

Molecular Weight 169.13 g/mol PubChem[1]

InChI

InChI=1S/C7H7NO4/c1-12-7-

4-5(9)2-3-6(7)8(10)11/h2-

4,9H,1H3

PubChem[1]

InChIKey
VDQSACYMBGQMFC-

UHFFFAOYSA-N
PubChem[1]

Canonical SMILES
COC1=C(C=CC(=C1)O)--

INVALID-LINK--[O-]
PubChem[1]

Depositor-Supplied Synonyms 3-Methoxy-4-nitro-phenol PubChem[1]

4-Nitro-3-methoxyphenol PubChem[1]

Phenol, 3-methoxy-4-nitro- PubChem[1]

AKOS005263951 PubChem[1]

CS-W001464 PubChem[1]

DB-011213 PubChem[1]

DTXSID00512557 PubChem[1]

EN300-189914 PubChem[1]

F078923 PubChem[1]

GS-4372 PubChem[1]

MFCD11840329 PubChem[1]

NS00133002 PubChem[1]

SCHEMBL224904 PubChem[1]

SY103850 PubChem[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Z1255387801 PubChem[1]

Physicochemical Properties
Property Value Source

Physical Description
Typically appears as a yellow

crystalline solid.
CymitQuimica[2]

Solubility

Moderately soluble in organic

solvents and has limited

solubility in water.

CymitQuimica[2]

Boiling Point 356.2 °C at 760 mmHg Sigma-Aldrich[3]

Storage Temperature Room Temperature Sigma-Aldrich[3]

Synthesis of 3-Methoxy-4-nitrophenol
Experimental Protocol: Synthesis from 4-fluoro-2-
methoxy-1-nitrobenzene
A detailed protocol for the synthesis of 3-Methoxy-4-nitrophenol is provided below.[4]

Materials:

4-fluoro-2-methoxy-1-nitrobenzene

Dimethyl sulfoxide (DMSO)

1N Sodium hydroxide (NaOH) aqueous solution

Hydrochloric acid (HCl) aqueous solution

Ethyl acetate

Water

Brine
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Magnesium sulfate (MgSO₄)

Procedure:

Dissolve 3.4 g (19.9 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene in 40 mL of DMSO.

Add 40 mL (40 mmol) of a 1N aqueous solution of NaOH to the reaction mixture.

Heat the reaction mixture at 80°C for 20 hours.

Cool the mixture to room temperature.

Adjust the pH of the solution to 5 using an aqueous HCl solution.

Extract the mixture three times with ethyl acetate.

Combine the organic extracts and wash with water and then with brine.

Dry the organic extract over MgSO₄.

Concentrate the solution to yield 3-methoxy-4-nitrophenol as a light yellow solid (3.2 g,

95% yield).[4]

Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-Methoxy-4-nitrophenol.
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Synthesis Workflow of 3-Methoxy-4-nitrophenol

Start: 4-fluoro-2-methoxy-1-nitrobenzene in DMSO

Add 1N NaOH

Heat at 80°C for 20h

Cool to Room Temperature

Adjust pH to 5 with HCl

Extract with Ethyl Acetate (3x)

Wash with Water and Brine

Dry over MgSO4

Concentrate

End Product: 3-Methoxy-4-nitrophenol

Click to download full resolution via product page

Synthesis Workflow
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Biological Activity and Toxicology
Direct experimental data on the biological activity and toxicology of 3-Methoxy-4-nitrophenol
are limited in publicly available literature. However, information on related nitrophenol

compounds can provide some insights into its potential effects. It is important to note that the

data for related compounds should be interpreted with caution as the specific methoxy

substituent can alter the biological and toxicological profile.

General Toxicity of Nitrophenols
Nitrophenols, as a class of compounds, are known to have potential toxicity.[2] The primary

metabolic pathway for 4-nitrophenol involves conjugation to form glucuronide or sulfate

conjugates, as well as reduction or oxidation.[5]

Toxicological Data for the Related Compound 3-Methyl-
4-nitrophenol
The following table summarizes toxicological data for the structurally similar compound, 3-

Methyl-4-nitrophenol. This data is provided for reference and to guide potential toxicological

assessments of 3-Methoxy-4-nitrophenol.

Study Type Species Route Endpoint Value Reference

Acute Oral

Toxicity
Rat (Male) Oral LD50 2300 mg/kg

Benchchem[6

]

Acute Oral

Toxicity
Rat (Female) Oral LD50 1200 mg/kg

Benchchem[6

]

6-Month

Repeated

Dose Toxicity

Rat (Both

Sexes)
Oral NOEL

500 ppm

(30.7

mg/kg/day)

SIDS

UNEP[1]

Reproductive

Toxicity
Rat Oral NOEL

300

mg/kg/day

SIDS

UNEP[1]

Genotoxicity

(in vitro)
- -

Chromosoma

l Aberration

Test

Positive with

metabolic

activation

SIDS

UNEP[1]
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Potential Metabolic Pathway
A specific metabolic pathway for 3-Methoxy-4-nitrophenol has not been detailed in the

available literature. However, based on the metabolism of other nitrophenols, a plausible

metabolic fate can be proposed. The metabolism of benzene, 1-methoxy-4-nitro-,

predominantly forms 4-nitrophenol through the conversion of the methoxy group to a hydroxyl

group. A similar O-demethylation could be an initial step for 3-Methoxy-4-nitrophenol.

The following diagram illustrates a hypothetical metabolic pathway.
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Hypothetical Metabolic Pathway of 3-Methoxy-4-nitrophenol

Phase I Metabolism

Phase II Metabolism

3-Methoxy-4-nitrophenol

O-Demethylation
(Cytochrome P450) Reduction of Nitro Group

4-Nitrocatechol

Glucuronidation
(UGTs)

Sulfation
(SULTs)

3-Methoxy-4-aminophenol

Conjugated Metabolites

Excretion

Click to download full resolution via product page

Hypothetical Metabolic Pathway

Experimental Workflow for Analysis
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The analysis of 3-Methoxy-4-nitrophenol in biological or environmental samples would likely

follow a standard analytical chemistry workflow.

General Analytical Workflow for 3-Methoxy-4-nitrophenol

Sample Collection
(e.g., Plasma, Urine, Tissue)

Sample Preparation
(e.g., LLE, SPE)

Instrumental Analysis
(e.g., HPLC, GC-MS)

Data Acquisition

Data Analysis
(Quantification, Identification)

Results Reporting

Click to download full resolution via product page

Analytical Workflow

Conclusion
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3-Methoxy-4-nitrophenol is a well-defined chemical entity with established synthesis

protocols. While it is utilized as an intermediate in the chemical industry, comprehensive data

on its biological activities and specific signaling pathway interactions are not extensively

available in the public domain. The toxicological information on the related compound, 3-

Methyl-4-nitrophenol, suggests that further investigation into the safety profile of 3-Methoxy-4-
nitrophenol is warranted. The hypothetical metabolic pathway and analytical workflow

presented in this guide provide a framework for future research in this area. Researchers are

encouraged to conduct further studies to elucidate the pharmacological and toxicological

properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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